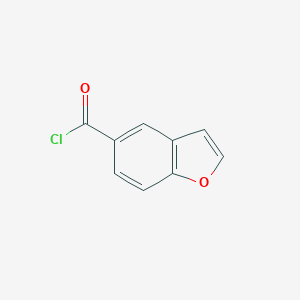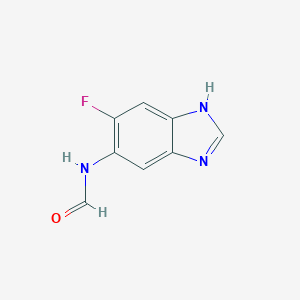
Tris(1,1,2,2,2-pentadeuterioethyl) phosphite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(1,1,2,2,2-pentadeuterioethyl) phosphite, also known as TPEP-d5, is a deuterated phosphite compound used in scientific research. It is a stable, non-toxic, and non-volatile liquid that is commonly used as a reducing agent and a source of deuterium in organic synthesis. TPEP-d5 has gained popularity in recent years due to its unique properties and potential applications in various fields.
作用机制
The mechanism of action of Tris(1,1,2,2,2-pentadeuterioethyl) phosphite as a reducing agent involves the transfer of a hydride ion to the carbonyl or nitro compound. The deuterated ethyl group acts as a leaving group, resulting in the formation of the reduced product and Tris(1,1,2,2,2-pentadeuterioethyl) phosphite as a byproduct. The use of Tris(1,1,2,2,2-pentadeuterioethyl) phosphite as a reducing agent is preferred over other reducing agents due to its high selectivity and mild reaction conditions.
生化和生理效应
Tris(1,1,2,2,2-pentadeuterioethyl) phosphite is a non-toxic and non-volatile compound and has no known biochemical or physiological effects. It is considered safe for use in laboratory experiments and is not known to cause any adverse effects on human health or the environment.
实验室实验的优点和局限性
The use of Tris(1,1,2,2,2-pentadeuterioethyl) phosphite as a reducing agent offers several advantages over other reducing agents. It is highly selective, mild, and easy to handle. Tris(1,1,2,2,2-pentadeuterioethyl) phosphite is also a source of deuterium, which is useful in NMR spectroscopy. However, Tris(1,1,2,2,2-pentadeuterioethyl) phosphite has some limitations, including its high cost and limited availability. It is also not suitable for use in large-scale reactions due to its low reactivity.
未来方向
There are several future directions for the use of Tris(1,1,2,2,2-pentadeuterioethyl) phosphite in scientific research. One potential application is in the synthesis of deuterated compounds for use in pharmaceuticals and drug development. Tris(1,1,2,2,2-pentadeuterioethyl) phosphite could also be used in the synthesis of complex organic molecules for use in materials science and nanotechnology. Further research is needed to explore the full potential of Tris(1,1,2,2,2-pentadeuterioethyl) phosphite and its applications in various fields.
Conclusion
Tris(1,1,2,2,2-pentadeuterioethyl) phosphite, or Tris(1,1,2,2,2-pentadeuterioethyl) phosphite, is a deuterated phosphite compound used in scientific research. Its unique properties make it a valuable tool in the synthesis of complex organic molecules and as a source of deuterium in NMR spectroscopy. Tris(1,1,2,2,2-pentadeuterioethyl) phosphite is a safe and non-toxic compound with no known adverse effects on human health or the environment. Further research is needed to explore the full potential of Tris(1,1,2,2,2-pentadeuterioethyl) phosphite and its applications in various fields.
合成方法
The synthesis of Tris(1,1,2,2,2-pentadeuterioethyl) phosphite involves the reaction of phosphorus trichloride with deuterated ethanol in the presence of a base such as triethylamine. The resulting product is purified through distillation and can be stored as a colorless liquid. The use of deuterated ethanol ensures that all five hydrogen atoms in the ethyl group are replaced with deuterium, resulting in a highly deuterated compound.
科学研究应用
Tris(1,1,2,2,2-pentadeuterioethyl) phosphite has various applications in scientific research, particularly in the field of organic synthesis. It is commonly used as a reducing agent for the reduction of carbonyl compounds and nitro compounds. Tris(1,1,2,2,2-pentadeuterioethyl) phosphite is also used as a source of deuterium in the synthesis of deuterated compounds for use in NMR spectroscopy. Its unique properties make it a valuable tool in the synthesis of complex organic molecules.
属性
IUPAC Name |
tris(1,1,2,2,2-pentadeuterioethyl) phosphite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3P/c1-4-7-10(8-5-2)9-6-3/h4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZBKCUKTQZUTL-NLBPYYKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(1,1,2,2,2-pentadeuterioethyl) phosphite | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

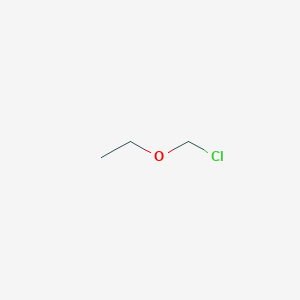
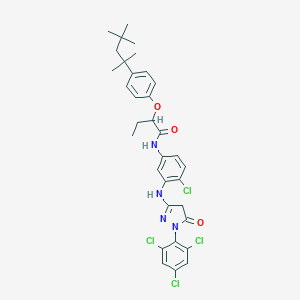
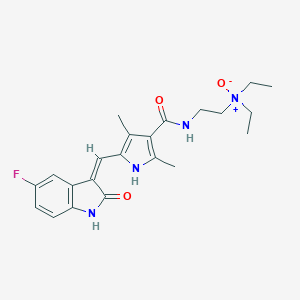
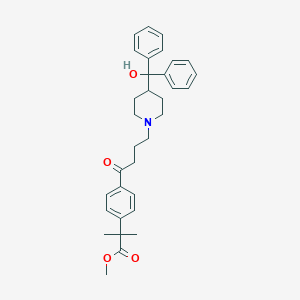
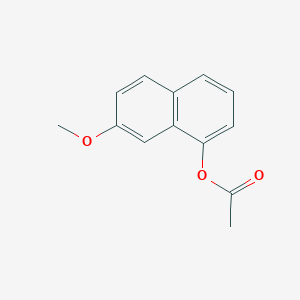
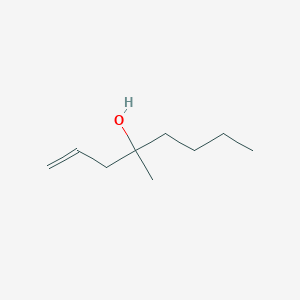
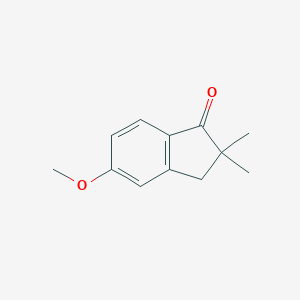

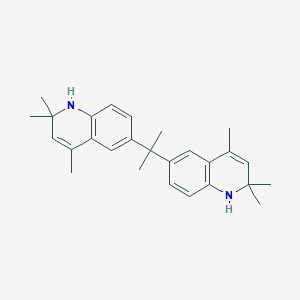
![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)
![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)

